2-(2,6-Dimethylmorpholino)-3-phenylquinoline
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Overview
Description
2-(2,6-Dimethylmorpholino)-3-phenylquinoline is a complex organic compound that features a quinoline core substituted with a phenyl group at the 3-position and a 2,6-dimethylmorpholino group at the 2-position
Scientific Research Applications
2-(2,6-Dimethylmorpholino)-3-phenylquinoline has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: It can be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
Target of Action
The primary targets of 2-(2,6-Dimethylmorpholino)-3-phenylquinoline are currently unknown. This compound is a derivative of morpholine , which is known to interact with various biological targets.
Mode of Action
As a derivative of morpholine, it may share some of its parent compound’s interactions with biological targets
Biochemical Pathways
Morpholine derivatives are known to be involved in a variety of biological processes
Pharmacokinetics
A study on a related compound, n-(5-(4-(5-(((2r,6s)-2,6-dimethylmorpholino)methyl)oxazol-2-yl)-1h-indazol-6-yl)-2-methoxypyridin-3-yl)methanesulfonamide (gsk2292767a), showed a linear increase in plasma exposure with dose, with marginal accumulation after 14 days . This suggests that similar morpholine derivatives may have favorable pharmacokinetic properties.
Safety and Hazards
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,6-dimethylmorpholino)-3-phenylquinoline typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . The reaction conditions often include the use of a base such as potassium carbonate in a solvent like toluene or ethanol, under an inert atmosphere of nitrogen or argon.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification steps such as recrystallization or chromatography are optimized to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(2,6-Dimethylmorpholino)-3-phenylquinoline can undergo various types of chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.
Substitution: Common reagents include halogens or nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction may produce dihydroquinolines.
Comparison with Similar Compounds
Similar Compounds
2,6-Dimethylmorpholine: A simpler analog that lacks the quinoline and phenyl groups.
3-Phenylquinoline: A compound that lacks the 2,6-dimethylmorpholino group.
Uniqueness
2-(2,6-Dimethylmorpholino)-3-phenylquinoline is unique due to the presence of both the 2,6-dimethylmorpholino and phenyl groups on the quinoline core. This unique structure imparts specific chemical and physical properties that are not observed in the simpler analogs .
Properties
IUPAC Name |
2,6-dimethyl-4-(3-phenylquinolin-2-yl)morpholine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O/c1-15-13-23(14-16(2)24-15)21-19(17-8-4-3-5-9-17)12-18-10-6-7-11-20(18)22-21/h3-12,15-16H,13-14H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JJGWRHQVRKJBHZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)C2=NC3=CC=CC=C3C=C2C4=CC=CC=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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